molecular formula C12H11FN2O2 B2933424 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid CAS No. 864523-18-2

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2933424
CAS No.: 864523-18-2
M. Wt: 234.23
InChI Key: YTWRXPMYMSRVKP-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a fluorobenzyl group and a carboxylic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

The synthesis of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzyl bromide with 3-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrazole derivatives.

Scientific Research Applications

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biological studies to investigate enzyme interactions and receptor binding.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances the compound’s binding affinity and selectivity towards these targets. The carboxylic acid moiety can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

1-(2-Fluorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(2-Chlorobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has a chlorobenzyl group instead of a fluorobenzyl group, which affects its reactivity and binding properties.

    1-(2-Bromobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: The presence of a bromobenzyl group introduces different steric and electronic effects compared to the fluorobenzyl group.

    1-(2-Methylbenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: The methylbenzyl group lacks the electronegative halogen, resulting in different chemical and biological properties.

The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric characteristics, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-5-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O2/c1-8-6-11(12(16)17)15(14-8)7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWRXPMYMSRVKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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